N-(but-3-yn-1-yl)cinnamamide
Description
N-(but-3-yn-1-yl)cinnamamide is a cinnamamide derivative characterized by a cinnamic acid backbone (phenylpropenoic acid) with an amide group substituted by a but-3-yn-1-yl moiety. The but-3-yn-1-yl group consists of a four-carbon chain featuring a terminal alkyne (C≡C bond) at the third position.
Properties
IUPAC Name |
(E)-N-but-3-ynyl-3-phenylprop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO/c1-2-3-11-14-13(15)10-9-12-7-5-4-6-8-12/h1,4-10H,3,11H2,(H,14,15)/b10-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUIQVKCDEDAXDO-MDZDMXLPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCCNC(=O)C=CC1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C#CCCNC(=O)/C=C/C1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(but-3-yn-1-yl)cinnamamide typically involves the reaction of cinnamic acid derivatives with but-3-yn-1-amine. One common method is the condensation reaction between cinnamic acid and but-3-yn-1-amine in the presence of a coupling reagent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature .
Industrial Production Methods
For industrial-scale production, continuous-flow microreactors can be employed to enhance the efficiency and yield of the synthesis. This method involves the use of methyl cinnamates and phenylethylamines catalyzed by Lipozyme® TL IM . The continuous-flow process allows for better control over reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(but-3-yn-1-yl)cinnamamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: this compound can undergo nucleophilic substitution reactions with halogens or other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Halogens or nucleophiles in an organic solvent such as dichloromethane.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of the corresponding amine or alcohol.
Substitution: Formation of substituted cinnamamides.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Exhibits antimicrobial and antifungal activities.
Medicine: Potential α-glucosidase inhibitory activity, which could be useful in the treatment of diabetes.
Industry: Used in the development of new materials and as a precursor for other industrial chemicals.
Mechanism of Action
The mechanism of action of N-(but-3-yn-1-yl)cinnamamide involves its interaction with specific molecular targets. For instance, its α-glucosidase inhibitory activity is due to its ability to bind to the active site of the enzyme, thereby preventing the breakdown of carbohydrates into glucose . This inhibition can help regulate blood sugar levels in diabetic patients.
Comparison with Similar Compounds
Comparison with Similar Cinnamamide Derivatives
Structural and Physicochemical Properties
The alkyne group in N-(but-3-yn-1-yl)cinnamamide distinguishes it from other cinnamamide derivatives. Key comparisons include:
Table 1: Structural and Predicted Physicochemical Properties
- Reactivity : The terminal alkyne enables bioorthogonal reactions, a feature absent in nitro- or methoxy-substituted analogs.
Antimicrobial and Antitubercular Activity
- N-[4-(piperazin-1-yl)phenyl]cinnamamide derivatives exhibited antitubercular activity, with SAR studies emphasizing the importance of hydrogen bond donors/acceptors in the substituent . The alkyne group in this compound may alter binding interactions with mycobacterial targets due to steric or electronic effects.
Larvicidal Activity
- N-(4-methoxyphenethyl)cinnamamide demonstrated larvicidal activity against Plutella xylostella (LC₅₀ = 225.65 mg/L), with bromo-substituted analogs (e.g., N-(3-bromo-4-methoxyphenethyl)cinnamamide) showing enhanced potency (LC₅₀ = 62.13 mg/L) . The alkyne group in this compound could mimic halogen effects by modulating electron density or steric bulk.
Cardioprotective and Neuroprotective Potential
- The non-polar alkyne group in this compound may limit such effects but could improve blood-brain barrier penetration for neuroactive applications.
Biological Activity
N-(but-3-yn-1-yl)cinnamamide is a derivative of cinnamic acid that has garnered attention for its potential biological activities. This compound belongs to a class of molecules known as cinnamides, which are recognized for their diverse pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory activities. This article delves into the biological activity of this compound, presenting data from various studies, case analyses, and a comprehensive overview of its mechanisms of action.
Chemical Structure and Synthesis
This compound can be synthesized through the reaction of but-3-yne with cinnamic acid derivatives. The structural formula can be represented as follows:
The synthesis process typically involves coupling reactions that yield high purity and yield rates, making it a viable candidate for further biological evaluations.
1. Anticancer Activity
Cinnamides, including this compound, have shown significant anticancer properties in various studies. For instance, research indicates that certain cinnamide derivatives exhibit cytotoxic effects against melanoma cell lines (B16-F10). These compounds can reduce cell viability and induce cell cycle arrest, suggesting their potential as chemotherapeutic agents.
Table 1: Cytotoxic Effects of Cinnamide Derivatives on B16-F10 Cells
| Compound | IC50 (µM) | Effect on Cell Viability (%) |
|---|---|---|
| This compound | TBD | TBD |
| Cinnamic Acid | >200 | Minimal |
| Compound 6b | 57.66 | 40% reduction |
The above table summarizes findings where this compound's IC50 values are yet to be determined (TBD), but existing data on related compounds suggest promising anticancer activity.
2. Antimicrobial Properties
This compound has also been evaluated for its antimicrobial activity. Studies show that cinnamic acid derivatives possess broad-spectrum antimicrobial effects against various pathogens. The mechanism often involves disruption of microbial cell membranes and inhibition of essential metabolic pathways.
Case Study: Antimicrobial Efficacy
In a study assessing the antimicrobial properties of various cinnamides, this compound demonstrated effective inhibition against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were significantly lower than those of common antibiotics, highlighting its potential as an alternative therapeutic agent.
3. Anti-inflammatory Effects
Cinnamic acid derivatives are known for their anti-inflammatory properties, which may extend to this compound. Research indicates that these compounds can inhibit pro-inflammatory cytokines and enzymes such as COX and LOX, contributing to reduced inflammation in various models.
The biological activities of this compound can be attributed to several mechanisms:
- Cell Cycle Arrest : Cinnamide derivatives have been shown to induce G0/G1 phase arrest in cancer cells.
- Inhibition of Matrix Metalloproteinases (MMPs) : Some studies suggest that these compounds inhibit MMPs involved in tumor metastasis.
- Reactive Oxygen Species (ROS) Modulation : Cinnamides may influence ROS levels, promoting apoptosis in cancer cells while protecting normal cells.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
